
2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated benzophenone derivatives and their applications, which can provide insight into the chemical behavior and potential uses of the compound . For instance, fluorinated benzophenone derivatives have been studied for their potential as multipotent agents for Alzheimer's disease, indicating the relevance of such compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of fluorinated benzophenone derivatives can involve various strategies. For example, the synthesis of a small library of 3-fluoro-4-hydroxy- analogues of benzophenone was carried out to develop multipotent agents against Alzheimer's disease . Although the specific synthesis of "2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone" is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of fluorinated benzophenone derivatives is crucial for their biological activity. In the context of Alzheimer's disease, the structure of fluorinated benzophenone served as a starting point for the synthesis of analogues with varying amino functions, which showed micromolar potency against selected targets . The molecular structure of such compounds is likely to influence their interaction with biological molecules and their overall efficacy as therapeutic agents.
Chemical Reactions Analysis
Fluorinated benzophenone derivatives can participate in various chemical reactions. For instance, the Pd-catalyzed ortho C-H methylation and fluorination of benzaldehydes using orthanilic acids as transient directing groups is a reaction that could potentially be related to the chemical reactions involving "2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone" . The presence of fluorine atoms in the molecule can significantly affect its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzophenone derivatives are influenced by the presence of fluorine atoms. These compounds often exhibit high sensitivity to pH and selectivity in metal cation binding, as demonstrated by benzoxazole and benzothiazole analogues that are sensitive to pH changes and can function as fluorescent probes . The fluorophenol moiety in these compounds contributes to their high acidity and the resulting fluorescence enhancement under basic conditions . These properties are important for the development of fluorescent probes and other applications where selectivity and sensitivity are crucial.
Scientific Research Applications
Alzheimer's Disease Research
2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone derivatives have been explored for their potential in Alzheimer's disease treatment. Studies on fluorinated benzophenone derivatives indicate their effectiveness against β-secretase (BACE-1) and acetylcholinesterase (AChE), which are key targets in Alzheimer's disease. These compounds also show promise in countering intracellular ROS formation, which is crucial in Alzheimer's pathogenesis (Belluti et al., 2014).
Cancer Research
In cancer research, novel benzophenone analogs have been synthesized and investigated for their anti-cancer properties. These compounds show significant cytotoxic and anti-proliferative effects against various cancer cell lines, with some leading compounds exhibiting potent anti-angiogenic effects. This is indicative of their potential in inhibiting tumor growth and progression (Mohammed & Khanum, 2018).
Photocatalysis and Environmental Applications
Benzophenone derivatives, including 2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone, are being researched for their photocatalytic activities. These activities include the degradation of pollutants in water and air purification systems. The structural properties of these compounds make them efficient in absorbing and utilizing UV radiation for photocatalytic processes (Wang et al., 2019).
Medical Imaging and Diagnostic Research
These compounds are also being explored for their utility in medical imaging. The fluorinated benzophenone derivatives show potential for labeling in diagnostic imaging, such as in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). This application leverages their ability to be labeled with different radioisotopes, providing valuable tools for comparative imaging studies (Li et al., 2003).
properties
IUPAC Name |
(2-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-5-4-6-16(13-15)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMAFRULOHYQAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643437 |
Source


|
| Record name | (2-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898788-98-2 |
Source


|
| Record name | Methanone, (2-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

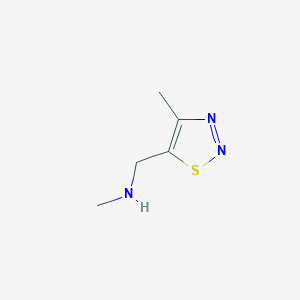
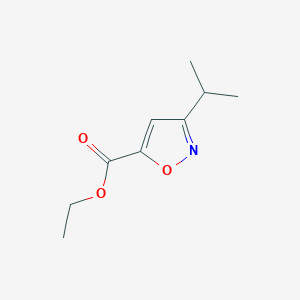
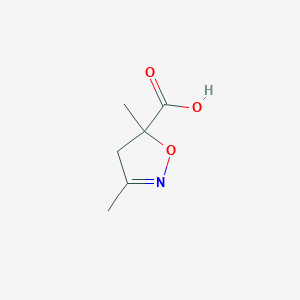
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)
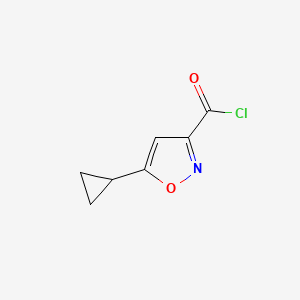
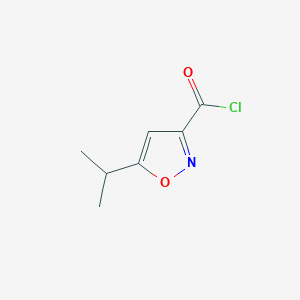
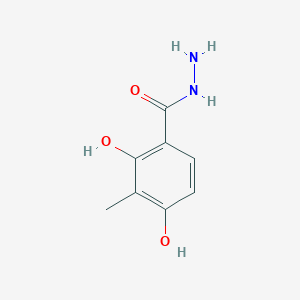

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

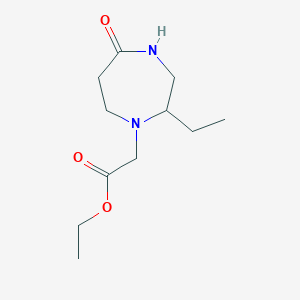
![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)
![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)